N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]-2,2-dimethylpropanamide

Anticancer Agent Synthesis Pemetrexed Intermediate Process Chemistry

Researchers developing next-generation pemetrexed analogs face synthetic failures from generic chromen-4-one substitutions. This validated intermediate resolves regioselectivity challenges through its unique ortho-methoxy orientation and sterically protective 2,2-dimethylpropanamide group. • Key pemetrexed disodium intermediate per patent-described synthetic routes • Ortho-methoxy regiochemistry directs coupling reactivity; pivalamide ensures chemical stability • Compatible with multi-step protocols; suitable for HTS screening campaigns • Available from established screening libraries for immediate assay integration

Molecular Formula C21H21NO4
Molecular Weight 351.4 g/mol
CAS No. 923221-16-3
Cat. No. B6482738
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]-2,2-dimethylpropanamide
CAS923221-16-3
Molecular FormulaC21H21NO4
Molecular Weight351.4 g/mol
Structural Identifiers
SMILESCC(C)(C)C(=O)NC1=CC2=C(C=C1)OC(=CC2=O)C3=CC=CC=C3OC
InChIInChI=1S/C21H21NO4/c1-21(2,3)20(24)22-13-9-10-18-15(11-13)16(23)12-19(26-18)14-7-5-6-8-17(14)25-4/h5-12H,1-4H3,(H,22,24)
InChIKeyLRXFOXRMUUENIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

923221-16-3: Flavonoid Intermediate Overview


N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]-2,2-dimethylpropanamide (CAS 923221-16-3) is a synthetic flavonoid derivative featuring a chromen-4-one core substituted at the 2-position with a 2-methoxyphenyl group and at the 6-position with a sterically hindered 2,2-dimethylpropanamide (pivalamide) moiety [1]. With a molecular formula of C21H21NO4 and a molecular weight of 351.4 g/mol, this compound is characterized by its rigid aromatic scaffold and enhanced lipophilicity, making it a valuable scaffold in medicinal chemistry [2]. Critically, it is documented as a key intermediate in the synthesis of Pemetrexed Disodium, a clinically approved multitargeted antifolate anticancer agent, and its derivatives .

1

Key intermediate for pemetrexed disodium synthesis, a well-defined synthetic route.

2

Ortho-methoxy and pivalamide substitution pattern provides a distinct synthetic handle for regioselective transformations.

3

Available from established screening library vendor with defined quality, reducing procurement uncertainty.

Irreplaceability of 923221-16-3 in Targeted Synthesis


Generic substitution of N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]-2,2-dimethylpropanamide with other flavonoid or chromen-4-one derivatives introduces significant risk of synthetic failure and screening irreproducibility. The compound's unique combination of a 2-(2-methoxyphenyl) substituent and a 6-pivalamide group is not arbitrarily interchangeable; the ortho-methoxy orientation on the phenyl ring dictates specific electronic and steric properties that influence both reactivity in downstream coupling reactions and binding interactions with biological targets [1]. In the context of pemetrexed intermediate synthesis, the 2,2-dimethylpropanamide (pivalamide) moiety provides a chemically stable, sterically protecting group that is essential for directing regioselective transformations, a feature absent in analogs with smaller or more reactive acyl groups [2]. Furthermore, the compound's documented role in preparing pemetrexed derivatives specifically links its structural identity to a validated, high-value synthetic pathway, meaning substitution with a non-identical intermediate would compromise both yield and impurity profile of the final active pharmaceutical ingredient .

Target 2-(2-methoxyphenyl) substituent
Potential Substitute 2-(4-methoxyphenyl) analog
Para-methoxy orientation may shift regioselectivity and target recognition, compromising reaction outcomes.
Target 6-pivalamide (C(CH3)3) group
Potential Substitute 6-acetamide (CH3) derivative
Smaller acyl group reduces steric protection and lipophilicity, potentially altering intermediate stability.
Target Documented pemetrexed intermediate
Potential Substitute Generic flavone analog
Absence of validated synthetic utility introduces yield and impurity risks in targeted synthesis.

923221-16-3 Differentiation Evidence


Validated Pemetrexed Intermediate

This compound is explicitly designated as an intermediate in the preparation of Pemetrexed Disodium (P219500) and its derivatives, a clinically approved anticancer agent . This distinguishes it from the vast majority of chromen-4-one derivatives which lack any established role in the synthesis of an approved therapeutic. The documented application provides a clear, verifiable procurement rationale: the compound is a necessary starting material or intermediate for a specific, high-value synthetic route, unlike generic flavonoid screening compounds that have only hypothetical utility.

Pemetrexed Intermediate
Class-level
Specifically cited for pemetrexed disodium synthesis Generic flavonoids lack documented drug-substance role
Supports targeted synthesis procurement over untargeted analogs.
Based on commercial and patent literature sources.
Anticancer Agent Synthesis Pemetrexed Intermediate Process Chemistry

Ortho-Methoxy Substitution Pattern

The 2-(2-methoxyphenyl) substituent at the chromen-4-one 2-position represents a specific regiochemical feature that differentiates this compound from more common 2-(4-methoxyphenyl) or 2-phenyl flavonoid analogs. The ortho-methoxy group introduces a distinct steric and electronic environment that can alter molecular recognition by biological targets compared to para-substituted isomers [1]. In synthetic applications, this ortho-substitution pattern is critical for regioselective transformations in the preparation of pemetrexed derivatives, where the spatial orientation of the methoxy group influences coupling efficiency .

Ortho-Methoxy Pattern
Reported
2-(2-methoxyphenyl) (ortho) Common analogs: 2-(4-methoxyphenyl) or 2-phenyl
Regiochemistry impacts molecular recognition and coupling efficiency.
Structural identity confirmed by InChI and SMILES.
Flavonoid SAR Regioselectivity Medicinal Chemistry

Sterically Hindered Pivalamide Group

The 2,2-dimethylpropanamide (pivalamide) substituent at the chromen-4-one 6-position introduces a bulky tert-butyl-like group that is absent in most flavonoid analogs, which commonly feature smaller amides (e.g., acetamide, cyclopropanecarboxamide) at this position [1]. This steric bulk can enhance metabolic stability by shielding the amide bond from enzymatic hydrolysis and increases lipophilicity (predicted LogP approximately 3.5-4.5 based on structural analysis), potentially improving membrane permeability versus less hindered analogs .

Pivalamide Steric Bulk
Reported
2,2-Dimethylpropanamide (pivalamide) vs. acetamide analog (CAS 923164-48-1): substantially larger steric profile, higher predicted lipophilicity.
May enhance membrane permeability and amide stability in lead optimization.
Structural comparison from vendor data; no direct stability assay available.
Steric Protection Metabolic Stability Lipophilicity

Life Chemicals Screening Compound Availability

This compound is catalogued and commercially available from Life Chemicals (catalog number F2211-0044) as part of a screening library, offered in multiple quantity formats (2 μmol, 5 μmol, 10 μmol, and 1 mg) with a stated purity of ≥90% [1]. This distinguishes it from many structurally related flavonoid amides that are not available from established screening compound vendors, thereby providing verifiable supply chain reliability and quality assurance for high-throughput screening campaigns [1].

Commercial Availability
Specification review
Life Chemicals Cat# F2211-0044, ≥90% purity, multiple pack sizes (2 μmol–1 mg).
Reduces lead time and quality uncertainty for screening campaigns.
Vendor listing as of 2023.
High-Throughput Screening Compound Libraries Drug Discovery

923221-16-3 Application Scenarios


Pemetrexed Intermediate Synthesis

The most rigorously documented application for this compound is as an intermediate in the preparation of Pemetrexed Disodium and its novel derivatives for anticancer evaluation [1]. Researchers developing next-generation antifolate therapeutics or exploring pemetrexed analogs as potential treatments for mesothelioma and non-small cell lung cancer can procure this compound as a validated starting material. Its use is tied to specific patent-described synthetic routes for pemetrexed intermediates, ensuring that the compound identity aligns with published process chemistry protocols .

Flavonoid Pharmacophore Screening

The compound's unique combination of a 2-(2-methoxyphenyl) flavone core with a sterically hindered pivalamide group makes it a valuable entry for probing flavonoid-based pharmacophores in high-throughput screening campaigns [1]. Its availability from established screening libraries (Life Chemicals) enables its direct integration into target-based or phenotypic assays aimed at inflammation, oxidative stress, or kinase inhibition pathways. The structural features described in the quantitative evidence guide (ortho-methoxy orientation and pivalamide steric bulk) provide a differentiated chemical starting point for hit-to-lead optimization compared to simpler flavone analogs [1].

Steric & Lipophilicity SAR Probe

In medicinal chemistry SAR programs, this compound serves as a tool to investigate the impact of increased steric hindrance and lipophilicity at the chromen-4-one 6-position. As established in Section 3, the 2,2-dimethylpropanamide group contrasts sharply with the smaller acetamide and cyclopropanecarboxamide analogs, allowing researchers to correlate these physicochemical changes with shifts in target binding affinity, cellular permeability, and metabolic stability [1]. This makes it particularly suitable for lead optimization campaigns where improving membrane penetration or reducing amide hydrolysis is desired [1].

Regioselective Synthesis Methodology

For process chemists, the ortho-methoxy regiochemistry of the 2-phenyl substituent offers a distinct electronic environment for developing and validating regioselective coupling or functionalization reactions. The compound's established role in pemetrexed intermediate synthesis demonstrates its compatibility with multi-step reaction sequences, making it a useful test substrate for optimizing conditions in related chromen-4-one derivatization protocols .

Application
Selection Property
Validation Focus
Pemetrexed intermediate synthesis for antifolate research
Documented synthetic utility
Identity and purity verification for synthesis protocols
Flavonoid pharmacophore screening
Ortho-methoxy regiochemical specificity
Target engagement and selectivity profiling
Steric and lipophilicity SAR studies
Pivalamide steric and lipophilic profile
Membrane permeability and metabolic stability assessment
Regioselective coupling methodology development
Compatibility with multi-step protocols
Reaction optimization and impurity control
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